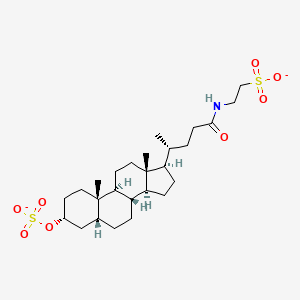
Taurolithocholic acid sulfate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taurolithocholic acid sulfate(2-) is a steroid sulfate oxoanion arising from deprotonation of both sulfo groups of taurolithocholic acid sulfate; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a taurolithocholic acid sulfate.
Scientific Research Applications
Intestinal Transport and Absorption
Taurolithocholic acid sulfate and its analogs, like glycolithocholic acid sulfate, have been studied for their intestinal transport mechanisms. For instance, these compounds are absorbed via active transport but only in the ileum, unlike their nonsulfated counterparts, which can be reabsorbed from all sections of the small bowel. The sulfation of potentially toxic lithocholic acid bile salts might reduce their intestinal absorption, increasing fecal elimination rates (Low-Beer, Tyor, & Lack, 1969).
Synthesis and Identification in Human Bile
Sulfate esters of lithocholic, glycolithocholic, and taurolithocholic acids have been synthesized and identified in human bile, notably after the administration of lithocholate-(14)C to patients. This sulfation process can influence the physiological and pharmacological properties of these compounds, potentially impacting their toxic properties (Palmer & Bolt, 1971).
In Vitro HIV Replication Inhibition
Cholic acid derivatives, including taurolithocholic acid sulfate, have shown efficacy in inhibiting the replication of the human immunodeficiency virus (HIV-1) in vitro. This discovery suggests a potential role for these compounds in medical research focused on HIV/AIDS treatment (Baba et al., 1989).
Impact on Biliary Secretion and Cholestasis
Taurolithocholic acid sulfate has been implicated in studies on cholestasis, a condition characterized by impaired bile flow. Research indicates that sulfation of taurolithocholate may prevent its cholestatic effect, although this does not apply to all monohydroxy bile salts (Mathis, Karlaganis, & Preisig, 1983).
Prevention of Sexually Transmitted Diseases
Taurolithocholic acid sulfate has been evaluated for its potential in preventing sexually transmitted diseases. It exhibited excellent activity against pathogens like Chlamydia trachomatis and herpes simplex virus, suggesting its potential as a topical microbicidal agent (Herold et al., 1999).
Calcium Signaling in Pancreatic Cells
Studies have shown that taurolithocholic acid sulfate can induce calcium signals in pancreatic acinar cells. This has implications for understanding the pathology of acute pancreatitis, as bile acid–induced calcium toxicity could contribute to cellular damage (Voronina et al., 2002).
properties
Product Name |
Taurolithocholic acid sulfate(2-) |
|---|---|
Molecular Formula |
C26H43NO8S2-2 |
Molecular Weight |
561.8 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO8S2/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34)/p-2/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1 |
InChI Key |
HSNPMXROZIQAQD-GBURMNQMSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



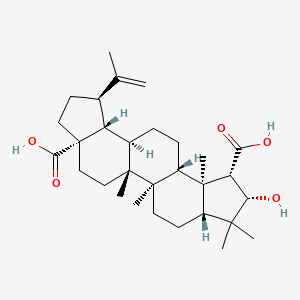

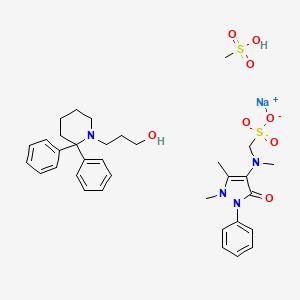



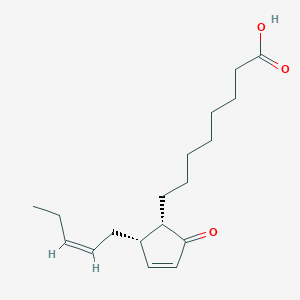
![[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone](/img/structure/B1264865.png)
![[4-[[[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]thio]methyl]phenyl]-hydroxy-methylsulfonium](/img/structure/B1264866.png)
![1-Dehydro-[6]-gingerdione](/img/structure/B1264868.png)
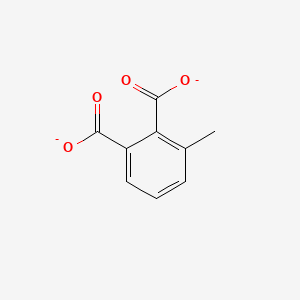

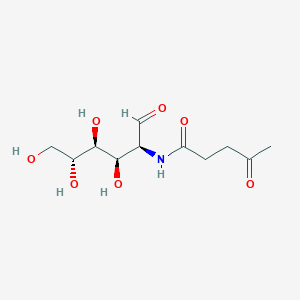
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate](/img/structure/B1264874.png)